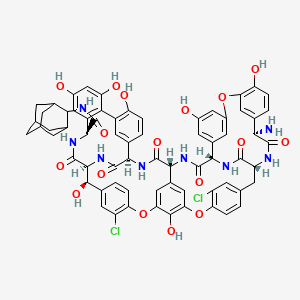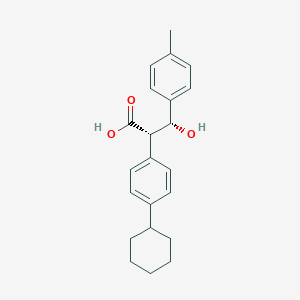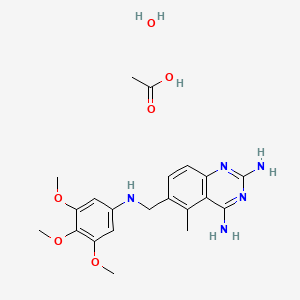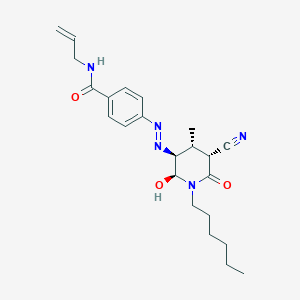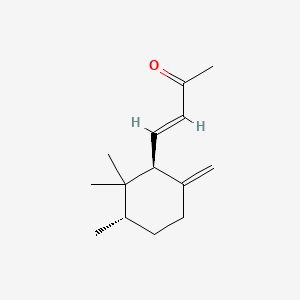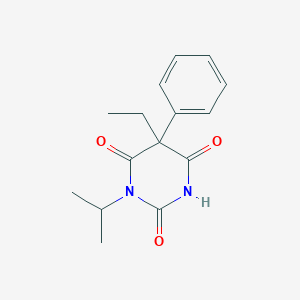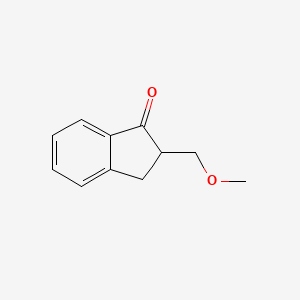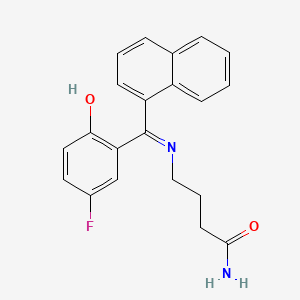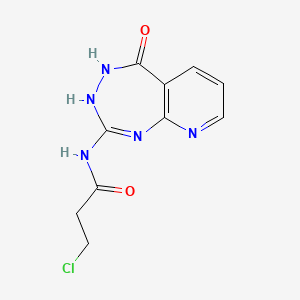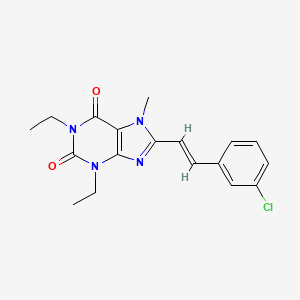
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its role as a selective adenosine A2A receptor antagonist. This compound also inhibits monoamine oxidase B (MAO-B) with a Ki value of 70 nM, making it a potential candidate for research in Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine typically involves the reaction of 1,3-diethyl-7-methylxanthine with 3-chlorostyrene under specific conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chlorostyryl group.
Substitution: The chlorostyryl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor antagonism and MAO-B inhibition.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Industry: Utilized in the development of new pharmaceuticals targeting neurological disorders.
Mecanismo De Acción
The compound exerts its effects primarily through two mechanisms:
Adenosine A2A Receptor Antagonism: By blocking these receptors, it modulates neurotransmitter release and has potential neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: Another xanthine derivative with adenosine receptor antagonism but lacks MAO-B inhibition.
Theophylline: Similar to caffeine, used primarily for its bronchodilator effects.
8-(3-Chlorostyryl)caffeine: A closely related compound with similar adenosine receptor antagonism and MAO-B inhibition properties.
Uniqueness
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is unique due to its dual action on adenosine A2A receptors and MAO-B, making it a promising candidate for research in neurodegenerative diseases, particularly Parkinson’s disease .
Propiedades
Número CAS |
155271-63-9 |
|---|---|
Fórmula molecular |
C18H19ClN4O2 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
Clave InChI |
JKACQRNPANNUPM-MDZDMXLPSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)Cl)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


